1-Bromo-1,2-dichloroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2-dichloroprop-1-ene is an organic compound with the molecular formula C₃H₃BrCl₂ It is a halogenated alkene, characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Preparation Methods
The synthesis of 1-Bromo-1,2-dichloroprop-1-ene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to propene. This can be achieved through a series of steps:
Halogenation of Propene: Propene is first reacted with chlorine to form 1,2-dichloropropane.
Bromination: The 1,2-dichloropropane is then subjected to bromination, resulting in the formation of this compound.
Industrial production methods often involve similar halogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Bromo-1,2-dichloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents include sodium hydroxide and potassium iodide.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Scientific Research Applications
1-Bromo-1,2-dichloroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated alkenes and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2-dichloroprop-1-ene involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, while in elimination reactions, the compound forms alkenes through the removal of halogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-1,2-dichloroprop-1-ene can be compared with other halogenated alkenes, such as:
1,2-Dichloropropene: Similar in structure but lacks the bromine atom.
1,3-Dichloropropene: Contains two chlorine atoms but at different positions on the propene backbone.
1-Bromo-2-chloropropene: Similar but with different halogen positions.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Properties
CAS No. |
53875-23-3 |
---|---|
Molecular Formula |
C3H3BrCl2 |
Molecular Weight |
189.86 g/mol |
IUPAC Name |
1-bromo-1,2-dichloroprop-1-ene |
InChI |
InChI=1S/C3H3BrCl2/c1-2(5)3(4)6/h1H3 |
InChI Key |
GJZXXZAQBVYUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.